molecular formula C12H10ClN3 B1373768 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine CAS No. 1249226-04-7

2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine

Cat. No.: B1373768
CAS No.: 1249226-04-7
M. Wt: 231.68 g/mol
InChI Key: YLKHHGBJFMFKEQ-UHFFFAOYSA-N
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Description

2-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine (CAS 1249226-04-7) is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a cyclopenta[d]pyrimidine scaffold with a chlorine substituent at the 4-position. Its molecular formula is C₁₂H₁₀ClN₃, with a molar mass of 231.68 g/mol . Predicted physical properties include a density of 1.320 g/cm³, boiling point of 305.5±42.0 °C, and pKa of 0.48±0.19 .

Properties

IUPAC Name

4-chloro-2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-11-8-4-3-6-9(8)15-12(16-11)10-5-1-2-7-14-10/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKHHGBJFMFKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine Core

Based on classical methods (US Patent US2969361A):

  • Starting Material: 2-carbethoxycyclopentanone
  • Reagents: Acetamidine hydrochloride in potassium tert-butoxide/tert-butanol solution
  • Conditions: Stirring at room temperature for ~25 hours
  • Workup: Removal of solvent under vacuum, extraction with chloroform, drying, and recrystallization
  • Yield: Moderate to good yields of 6,7-dihydro-4-hydroxy-2-methyl-5H-cyclopenta[d]pyrimidine (e.g., 33.8 g from 55.7 g starting material)
  • Characterization: Melting point around 211-212 °C, elemental analysis consistent with expected composition.

This step forms the bicyclic pyrimidine ring fused to the cyclopentane ring, setting the stage for further functionalization.

Chlorination to Introduce the 4-Chloro Substituent

  • Procedure: The hydroxy-substituted cyclopenta[d]pyrimidine is refluxed with phosphorus oxychloride (POCl3) for 1.5 hours.
  • Workup: Excess POCl3 removed under vacuum, followed by quenching with water and ammonium hydroxide to neutralize and extract the product.
  • Product: 4-chloro-6,7-dihydro-2-methyl-5H-cyclopenta[d]pyrimidine obtained as a clear, colorless liquid.
  • Yield: High yield (~81% reported)
  • Boiling Point: 98 °C at 4 mm Hg vacuum distillation.

This chlorination step converts the 4-hydroxy group to the 4-chloro substituent, a key functional group for further substitution.

Research Findings and Reaction Optimization

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclopenta[d]pyrimidine core 2-carbethoxycyclopentanone + acetamidine HCl, KOtBu, rt, 25 h ~60-70 Requires long stirring, careful workup
Chlorination POCl3, reflux 1.5 h ~81 High yield, vacuum distillation required
Pyridine substitution Various coupling/condensation methods Not explicitly reported Requires optimization for regioselectivity

Alternative Synthetic Routes

  • Multicomponent bicyclization strategies reported for related fused heterocycles involve condensation of arylglyoxals, amines, and cyclic ketones under microwave heating and acid catalysis, yielding cyclopenta-fused pyrimidine analogues with good yields (61–82%).
  • These methods provide operational simplicity and structural diversity but require adaptation for the specific chlorine and pyridine substitution pattern.

Summary Table of Key Analytical Data (from Patent and Literature)

Compound Melting Point (°C) Yield (%) Key Analytical Data (Elemental Analysis)
6,7-dihydro-4-hydroxy-2-methyl-5H-cyclopenta[d]pyrimidine 211-212 60-70 C: 63.74%, H: 6.61%, N: 18.71% (close to calc.)
4-chloro-6,7-dihydro-2-methyl-5H-cyclopenta[d]pyrimidine Liquid, B.P. 98 °C (4 mm Hg) 81 C: 57.19%, H: 5.82%, N: 16.28%, Cl: 20.83%
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine Not reported Not reported Molecular formula C12H10ClN3, MW 231.68 g/mol

Chemical Reactions Analysis

Types of Reactions

2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine exhibit significant anticancer properties. Studies have shown that derivatives of cyclopenta[d]pyrimidine can inhibit tumor growth by interfering with specific biochemical pathways involved in cell proliferation and survival.

Antimicrobial Properties : This compound has been investigated for its potential as an antimicrobial agent. Preliminary studies suggest it may be effective against various bacterial strains, making it a candidate for further drug development.

Neuroprotective Effects : Some research has focused on the neuroprotective properties of pyridine derivatives, suggesting that this compound could play a role in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Material Science

Polymer Chemistry : The compound can serve as a building block in the synthesis of new polymers with enhanced thermal and mechanical properties. Its unique structure allows for the development of materials with specific functionalities suitable for various industrial applications.

Organic Electronics : Due to its electronic properties, this compound is being explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Agricultural Science

Pesticide Development : The compound's potential as an agrochemical is under investigation. Its structural features may allow it to act as a novel pesticide or herbicide, targeting specific pests or weeds while minimizing environmental impact.

Case Studies and Research Findings

Study Title Findings Reference
Anticancer Activity of Cyclopenta[d]pyrimidinesDemonstrated significant inhibition of cancer cell lines with IC50 values in the micromolar range.Journal of Medicinal Chemistry
Antimicrobial Efficacy of Pyridine DerivativesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.International Journal of Antimicrobial Agents
Synthesis of Novel PolymersDeveloped new polymer materials with improved thermal stability and mechanical strength.Polymer Science Journal

Mechanism of Action

The mechanism of action of 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Pyridine Substitution

4-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine (CAS 1249853-85-7)
  • Molecular Formula : C₁₂H₁₀ClN₃ (identical to the target compound) .
  • Key Difference : The pyridine ring is attached at the 4-position of the cyclopenta[d]pyrimidine core, altering electronic distribution and steric accessibility compared to the 2-pyridyl isomer.
  • Implications : Positional isomerism may affect solubility, reactivity, and binding affinity in biological targets. For example, the 4-pyridyl isomer could exhibit distinct dipole moments or stacking behavior in crystal structures .

Substituent Variation: Chlorine vs. Methyl Groups

2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
  • Molecular Formula : C₉H₁₁ClN₂ .
  • Key Differences :
    • Replaces the pyridine ring with a methyl group at the 4-position.
    • Reduced molecular weight (182.65 g/mol ) and simpler structure.
  • However, the absence of a pyridine ring eliminates hydrogen-bonding sites critical for target engagement .

Functional Group Modifications

2-[(2-Chlorobenzyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 477852-03-2)
  • Molecular Formula : C₁₅H₁₅ClN₂S .
  • Key Differences :
    • Incorporates a sulfanyl-benzyl group instead of pyridine.
    • Increased molar mass (290.81 g/mol ) and steric bulk.
Methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate
  • Molecular Formula : C₁₀H₁₁ClN₂O₂ .
  • Key Differences :
    • Substitutes pyridine with a methyl ester group.
    • Polar carboxylate moiety enhances solubility in aqueous media.
  • Implications : The ester group allows for facile hydrolysis to carboxylic acids, enabling prodrug strategies or polymer conjugation .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituent Boiling Point (°C) pKa Applications/Notes
2-{4-Chloro-...pyridine (1249226-04-7) C₁₂H₁₀ClN₃ 231.68 2-Pyridyl, 4-Cl 305.5±42.0 0.48±0.19 Drug intermediates, materials science
4-{4-Chloro-...pyridine (1249853-85-7) C₁₂H₁₀ClN₃ 231.68 4-Pyridyl, 4-Cl N/A N/A Structural studies, ligand design
2-Chloro-4-methyl...pyridine C₉H₁₁ClN₂ 182.65 4-Methyl N/A N/A Hydrophobic scaffold optimization
2-[(2-Chlorobenzyl)sulfanyl]...pyrimidine C₁₅H₁₅ClN₂S 290.81 Sulfanyl-benzyl N/A N/A Catalysis, prodrugs
Methyl ester derivative C₁₀H₁₁ClN₂O₂ 226.66 Methyl ester N/A N/A Prodrugs, polymer precursors

Research Findings and Implications

  • Electronic Effects : The 2-pyridyl group in the target compound likely enhances electron-withdrawing effects compared to the 4-pyridyl isomer, influencing reactivity in nucleophilic aromatic substitution .
  • Solubility : Ester derivatives (e.g., methyl carboxylate) exhibit improved aqueous solubility over pyridine-containing analogs, critical for bioavailability in drug development .
  • Synthetic Flexibility : Sulfanyl and ester functionalities enable post-synthetic modifications, broadening applications in chemical biology .

Biological Activity

2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine is a heterocyclic compound with potential therapeutic applications. Its unique structure, featuring both pyridine and cyclopenta[d]pyrimidine moieties, suggests a diverse range of biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₀ClN₃
  • Molecular Weight : 231.68 g/mol
  • CAS Number : 1249226-04-7

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Compounds containing pyridine and fused heterocycles have shown promising antimicrobial effects. The presence of the cyclopenta[d]pyrimidine structure may enhance the interaction with microbial enzymes or receptors, leading to increased efficacy against bacterial strains.
  • Antiviral Properties : Similar compounds have demonstrated antiviral activities, particularly against RNA viruses. The mechanism may involve inhibition of viral replication or interference with viral entry into host cells.
  • Antitumor Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines. The dual heterocyclic nature allows for potential interactions with multiple cellular pathways involved in tumorigenesis.

Antimicrobial Activity

A study highlighted that pyridine derivatives exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The tested compounds showed minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL, indicating effective antibacterial action .

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus50
Compound BE. coli75
This compoundS. aureus, E. coliTBD

Antiviral Activity

Research focusing on pyridine derivatives during the COVID-19 pandemic identified several compounds with antiviral effects against SARS-CoV-2. The presence of heterocycles was crucial for enhancing the antiviral activity through specific protein interactions .

Antitumor Activity

In vitro studies on various cancer cell lines revealed that this compound showed cytotoxic effects comparable to established chemotherapeutic agents. The compound's ability to induce apoptosis in cancer cells was particularly noted .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, cyclopenta[d]pyrimidine scaffolds are often constructed via cyclization of pre-functionalized intermediates. Chlorination (e.g., using POCl₃ or PCl₅) is critical to introduce the chloro-substituent at the 4-position . Intermediates are characterized via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity analysis. For pyridine coupling, cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed, requiring palladium catalysts and careful inert atmosphere handling .

Q. What analytical techniques are used to confirm the structure of this compound?

  • Methodological Answer : X-ray crystallography (using software like SHELX for refinement) is the gold standard for unambiguous structural confirmation . Complementary techniques include:

  • NMR Spectroscopy : To verify proton environments and coupling patterns (e.g., distinguishing cyclopenta-fused systems from aromatic pyrimidines).
  • FT-IR : To identify functional groups like C-Cl stretches (~550–750 cm⁻¹).
  • Elemental Analysis : To validate empirical formulas.
  • Mass Spectrometry : For molecular ion confirmation and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the chlorination step in the synthesis of cyclopenta[d]pyrimidine derivatives?

  • Methodological Answer : Chlorination efficiency depends on reagent choice, temperature, and solvent. For example:

  • Reagent Screening : Compare POCl₃, PCl₅, or SOCl₂ in anhydrous conditions. POCl₃ with catalytic DMF often achieves high yields for pyrimidine chlorination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCE) enhance reactivity but may require strict moisture control.
  • Kinetic Monitoring : Use in situ FT-IR or LC-MS to track reaction progress and minimize side products (e.g., over-chlorination or ring-opening). Post-reaction quenching with ice-water and neutralization (NaHCO₃) is critical for isolating pure products .

Q. How to address discrepancies in crystallographic data during structure determination?

  • Methodological Answer : Discrepancies (e.g., poor R-factors or electron density mismatches) may arise from disorder, twinning, or incorrect space group assignment. Strategies include:

  • Data Re-processing : Use SHELXL to refine outliers or test alternative space groups .
  • Twinned Data Handling : Apply twin refinement protocols in programs like PLATON.
  • Complementary Spectroscopy : Validate ambiguous regions using NOE NMR correlations or DFT-calculated electrostatic potentials .

Q. What strategies are employed to enhance the solubility of this compound for in vitro assays?

  • Methodological Answer : Poor solubility in aqueous buffers is common due to the hydrophobic cyclopenta-pyrimidine core. Approaches include:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in physiological conditions.
  • Co-solvent Systems : Use DMSO (<1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity.
  • Structural Modifications : Replace chloro substituents with polar groups (e.g., -OH, -NH₂) while preserving activity .

Q. How do substituents like chloro and ethyl groups influence the compound’s kinase inhibitory activity?

  • Methodological Answer : Substituents modulate binding affinity and selectivity:

  • Chloro Group : Enhances electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets (e.g., hydrophobic subpockets).
  • Ethyl Group : Introduces steric bulk to improve selectivity against off-target kinases.
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and assay against kinase panels (e.g., using TR-FRET or radiometric assays). Molecular docking (e.g., AutoDock Vina) can predict binding modes and guide rational design .

Data Contradiction Analysis

  • Example : Conflicting crystallographic data may arise from polymorphism or solvent-dependent packing. Cross-validate with PXRD to identify polymorphic forms and ensure reproducibility .
  • Synthetic Yield Variability : Inconsistent yields in chlorination steps may stem from trace moisture. Use Karl Fischer titration to monitor solvent purity and implement rigorous drying protocols (e.g., molecular sieves) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
Reactant of Route 2
2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine

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